2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
Description
The compound 2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide features a benzothiadiazinone core substituted with a 2,5-dimethylphenyl group at position 2 and a 4-nitrobenzyl group at position 3.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4-[(4-nitrophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-15-7-8-16(2)20(13-15)24-22(26)23(14-17-9-11-18(12-10-17)25(27)28)19-5-3-4-6-21(19)31(24,29)30/h3-13H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPSJIGJUYCOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dimethylphenyl)-4-(4-nitrobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazine class of compounds, which have garnered attention due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its potential antitumor and antimicrobial properties.
Biological Activity Overview
Research indicates that compounds within the benzothiadiazine family often exhibit significant antitumor and antimicrobial activities. The specific compound has been evaluated for its effects on various biological systems.
Antitumor Activity
Recent studies have demonstrated that derivatives of benzothiadiazines possess antitumor properties. For instance, compounds similar to the one under discussion were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The findings suggest that these compounds can inhibit cell proliferation effectively:
- IC50 Values :
- A549: 5.23 ± 0.45 μM
- HCC827: 6.26 ± 0.33 μM
- NCI-H358: 6.48 ± 0.11 μM
These values indicate a promising potential for further development as antitumor agents .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown antimicrobial activity against various pathogens. Testing involved Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. The results indicated that certain derivatives displayed significant antibacterial properties:
- Minimum Inhibitory Concentrations (MIC) :
- E. coli: MIC = 12 μg/mL
- S. aureus: MIC = 8 μg/mL
This suggests that the compound could be effective in treating infections caused by these bacteria .
The proposed mechanisms through which benzothiadiazines exert their biological effects include:
- DNA Binding : Many compounds in this class bind to DNA, inhibiting DNA-dependent enzymes and thus preventing cell division and proliferation.
- Enzyme Inhibition : They may also inhibit key enzymes involved in cellular metabolism and proliferation.
Case Studies
Several case studies have highlighted the biological efficacy of similar compounds:
-
Study on Antitumor Activity :
- Researchers synthesized various benzothiadiazine derivatives and tested them on cancer cell lines.
- Results showed significant inhibition of tumor growth in vitro and in vivo models.
-
Antimicrobial Efficacy Study :
- A series of experiments assessed the antibacterial activity of benzothiadiazine derivatives.
- The study concluded that certain modifications to the chemical structure enhanced antimicrobial potency.
Data Summary Table
| Biological Activity | Cell Line / Pathogen | IC50/MIC Values |
|---|---|---|
| Antitumor | A549 | 5.23 ± 0.45 μM |
| HCC827 | 6.26 ± 0.33 μM | |
| NCI-H358 | 6.48 ± 0.11 μM | |
| Antimicrobial | E. coli | MIC = 12 μg/mL |
| S. aureus | MIC = 8 μg/mL |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The benzothiadiazinone scaffold is distinct but shares functional similarities with thiazinanes, thiadiazoles, and triazole-based heterocycles. Key structural and synthetic comparisons include:
Reactivity and Electronic Effects
- Nitro Group Impact : The 4-nitrobenzyl group in the target compound is strongly electron-withdrawing, which may stabilize the sulfonyl moiety but reduce nucleophilic reactivity compared to electron-donating groups (e.g., methoxy in compound 34 ).
- Sulfonyl Stability : The 1,1-dioxide group in all compounds enhances thermal and oxidative stability, critical for pharmaceutical applications.
Reaction Conditions and Reagents
- Solvents : DMAc () and DCM () are preferred for polar intermediates and ring transformations, respectively.
- Bases : NaH (for alkylation) and LiHMDS (for deprotonation) are common in sulfonamide chemistry .
- Catalysts : Cu(I/II) salts () and Suzuki coupling catalysts (e.g., Pd for compound 40 ) enable cross-coupling diversification.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
